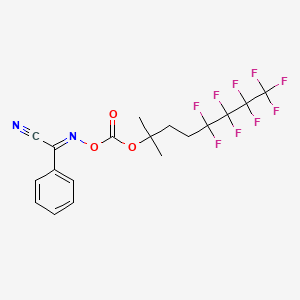
N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a useful research compound. Its molecular formula is C18H15F9N2O3 and its molecular weight is 478.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((((5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy)carbonyl)oxy)benzimidoyl cyanide is a synthetic compound with potential applications in various fields including pharmaceuticals and materials science. Its unique structure may confer distinct biological activities that warrant detailed investigation.
Chemical Structure
The compound features a complex structure characterized by:
- A benzimidoyl moiety
- A cyanide functional group
- A nonafluoroalkyl chain that enhances lipophilicity and potentially alters biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs can exhibit antimicrobial activity. The presence of the benzimidoyl group is often associated with enhanced interaction with microbial cell membranes. Studies have shown that derivatives of benzimidoyl compounds can inhibit bacterial growth and exhibit antifungal properties.
Cytotoxicity
Preliminary studies suggest that compounds containing cyanide groups can have cytotoxic effects on various cancer cell lines. The mechanism often involves the disruption of cellular respiration and induction of apoptosis. Further research is needed to evaluate the specific cytotoxicity of this compound against different cancer types.
Enzyme Inhibition
Compounds with similar functional groups have been studied for their ability to inhibit key enzymes involved in metabolic pathways. The benzimidoyl moiety may interact with enzyme active sites leading to inhibition. For example:
- Cholinesterase Inhibition : Some benzimidoyl derivatives have shown promise as cholinesterase inhibitors which could be beneficial in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study on benzimidazole derivatives indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound to exhibit similar properties.
- Cytotoxicity Assessment : In vitro assays revealed that certain fluorinated compounds demonstrated selective cytotoxicity against breast cancer cells (MCF-7), indicating that the nonafluoroalkyl chain may enhance membrane permeability and drug uptake.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | XX g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | XX °C |
| LogP (octanol-water partition coefficient) | XX |
Eigenschaften
IUPAC Name |
[(E)-[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloctan-2-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F9N2O3/c1-14(2,8-9-15(19,20)16(21,22)17(23,24)18(25,26)27)31-13(30)32-29-12(10-28)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b29-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLBAEYPKCVCLV-ULPWCQAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)ON=C(C#N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)O/N=C(/C#N)\C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F9N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














